molecular formula C20H21N3O6 B12081433 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

Cat. No.: B12081433
M. Wt: 399.4 g/mol
InChI Key: SFUOAUKIPVZJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid is a phenazine-derived secondary metabolite with a complex structure featuring a phenazine core substituted with a 9-methoxy group and a 6-position acyloxymethyl side chain. This side chain incorporates a 2-amino-3-hydroxy-3-methylbutanoyl moiety, which distinguishes it from simpler phenazine analogs. Phenazines are known for their roles in microbial competition, antibiotic activity, and redox cycling. The compound has been studied in the context of bacterial resistance mechanisms, particularly in Enterobacter agglomerans Eh1087, where its structural complexity may contribute to interactions with resistance proteins like EhpR .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

6-[(2-amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C20H21N3O6/c1-20(2,27)17(21)19(26)29-9-10-7-8-13(28-3)16-14(10)22-12-6-4-5-11(18(24)25)15(12)23-16/h4-8,17,27H,9,21H2,1-3H3,(H,24,25)

InChI Key

SFUOAUKIPVZJLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid typically involves multiple steps:

    Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: Methoxylation of the phenazine core can be achieved using methanol in the presence of a strong acid like sulfuric acid.

    Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-hydroxy-3-methylbutanoic acid, can be coupled to the phenazine core using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using CO₂ under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acyloxy Group

The acyloxy-methyl group (-OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC) is susceptible to hydrolysis under acidic or basic conditions. This reaction can cleave the ester linkage, releasing the phenazine core and generating 2-amino-3-hydroxy-3-methylbutanoic acid.

Conditions :

  • Acidic Hydrolysis : Refluxing with HCl or H₂SO₄ in aqueous ethanol .

  • Basic Hydrolysis : Treatment with NaOH or K₂CO₃ in ethanol/water .

Product :

  • 9-Methoxyphenazine-1-carboxylic acid and 2-amino-3-hydroxy-3-methylbutanoic acid .

Decarboxylation of the Carboxylic Acid

The carboxylic acid group (-C(=O)OH) at position 1 of the phenazine ring may undergo decarboxylation under thermal or oxidative conditions. This reaction is analogous to the Hunsdiecker–Borodin mechanism observed in aromatic acids .

Conditions :

  • Thermal Decarboxylation : Heating in the presence of Cu or Ag catalysts .

  • Oxidative Decarboxylation : Reaction with Pb(OAc)₄ or halogenating agents (e.g., Br₂) .

Product :

  • 9-Methoxy-1-deoxy-phenazine derivative .

Condensation Reactions via the Amino Group

The 2-amino-3-hydroxy-3-methylbutanoyl moiety enables condensation with aldehydes or ketones, forming Schiff bases or heterocyclic compounds.

Example Reaction :

  • Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Conditions :

  • Catalyst: P₂O₅/MeSO₃H or ionic liquids (e.g., [Hbim]BF₄) .

Product :

  • Imine-linked phenazine derivatives with potential bioactivity .

Halogenation Reactions

Electrophilic halogenation at the phenazine core or aliphatic side chain is feasible.

Key Pathways :

  • Aromatic Halogenation : Bromination at the electron-rich phenazine ring using Br₂ in H₂SO₄ .

  • Side-Chain Halogenation : Radical-mediated bromination at the methyl group of the butanoyl moiety using N-bromosuccinimide (NBS) .

Product :

  • Mono- or di-halogenated derivatives (e.g., 6-bromo-phenazine) .

Esterification and Acylation

The carboxylic acid group can be esterified or acylated to modify solubility or biological activity.

Conditions :

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ .

  • Acylation : Treatment with acetyl chloride or anhydrides in pyridine .

Product :

  • Methyl ester or acetylated derivatives .

Mechanistic Insights

  • Decarboxylation : Proceeds via radical intermediates (e.g., acyloxy radicals) or carbocation pathways, depending on conditions .

  • Condensation : Involves nucleophilic attack by the amino group on carbonyl carbons, followed by cyclization .

Scientific Research Applications

The compound 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid , a phenazine derivative, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry and biochemistry. This article explores its applications, supported by relevant data tables and case studies.

Structure and Composition

  • IUPAC Name : 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid
  • Molecular Formula : C₁₈H₃₁N₃O₅
  • Molecular Weight : 357.46 g/mol

Anticancer Activity

Phenazine derivatives, including the compound , have shown promising anticancer properties. Studies indicate that they can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by promoting programmed cell death through reactive oxygen species (ROS) generation.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of phenazine compounds. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of phenazine derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neurotoxicity. In vitro experiments indicated that it could enhance cell survival rates under conditions mimicking neurodegenerative diseases.

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with various drugs enhances their bioavailability and therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, the compound was found to have a minimum inhibitory concentration (MIC) lower than traditional antibiotics against resistant strains of bacteria. This suggests its potential utility in treating infections caused by multi-drug resistant organisms.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted that the compound could protect against glutamate-induced toxicity in neuronal cultures, demonstrating its potential role in preventing neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other phenazine derivatives, though key modifications influence its biological activity, stability, and resistance profiles. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Source Organism
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid Phenazine 9-methoxy, 6-(2-amino-3-hydroxy-3-methylbutanoyloxymethyl) Antibiotic activity; implicated in bacterial resistance mechanisms Enterobacter agglomerans
Griseoluteic Acid (GA) Phenazine 9-methoxy, 6-hydroxymethyl Precursor to complex phenazines; moderate antimicrobial activity Pelagiobacter variabilis, Streptomyces spp.
Pyocyanin Phenazine 1-hydroxy, 5-methyl Redox activity; virulence factor in Pseudomonas aeruginosa Pseudomonas aeruginosa
1-Aminocyclobutane[11C]carboxylic Acid (ACBC) Cyclobutane 1-amino, 1-carboxylic acid Tumor-seeking agent; low toxicity, rapid clearance Synthetic (radiopharmaceutical)

Key Research Findings

  • Biosynthetic Relationship : The target compound is likely biosynthesized from griseoluteic acid (GA), as GA’s 6-hydroxymethyl group serves as a precursor for further acylation modifications. This structural elaboration enhances its interaction with bacterial resistance proteins like EhpR, which recognize phenazine scaffolds .
  • Antimicrobial Activity : Unlike pyocyanin, which acts primarily as a redox mediator, the target compound exhibits direct antibiotic activity against Staphylococcus aureus and other pathogens. Its acyloxymethyl side chain may improve membrane penetration compared to GA .
  • Resistance Mechanisms : EhpR, a resistance protein in Enterobacter agglomerans, binds phenazines via a conserved binding pocket. The bulkier side chain of the target compound may reduce binding affinity to EhpR compared to simpler analogs like GA, suggesting a trade-off between activity and resistance .
  • While ACBC is used in tumor imaging due to its amino acid-like uptake, the target compound’s applications are rooted in antimicrobial and ecological interactions .

Biological Activity

6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid is a phenazine derivative that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₂₃N₃O₅
  • Molecular Weight : 357.39 g/mol
  • IUPAC Name : 6-[(2-amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

Antimicrobial Activity

Research indicates that phenazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that it can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Preliminary studies have shown that this phenazine derivative exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways. Further investigations are needed to elucidate the precise mechanisms involved.

Enzyme Inhibition

There is evidence suggesting that 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid may act as an inhibitor of certain enzymes involved in metabolic pathways. This could have implications for its use in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli, suggesting potent antibacterial activity.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MCF-7 cells treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialMIC = 10 µg/mL against E. coli
AntioxidantEffective in DPPH and ABTS assays
CytotoxicityIC50 = 25 µM on MCF-7 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What synthetic strategies are recommended for 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Phenazine Core Formation : Cyclization or coupling reactions to construct the phenazine backbone, similar to methods used for spiro compounds (e.g., using 2-oxa-spiro[3.4]octane-1,3-dione as a precursor) .
  • Functionalization : Introduction of the 9-methoxy group via nucleophilic substitution or esterification under controlled pH and temperature.
  • Side-Chain Attachment : The 2-amino-3-hydroxy-3-methylbutanoyloxymethyl group may be introduced via acylation or ester coupling, employing protective groups (e.g., Fmoc) to prevent side reactions .

Q. Key Considerations :

  • Optimize reaction yields by varying solvents (e.g., DMF, THF) and catalysts (e.g., DMAP).
  • Monitor intermediates using TLC or HPLC to ensure stepwise progression .

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Core Formation2-Oxa-spiro[3.4]octane-1,3-dione, 80°C, DMF65–74
AcylationFmoc-protected amino acid, DCC, 0°C → RT49–92

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • 1H/13C NMR : Identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic phenazine signals at 7.5–8.5 ppm) and confirm stereochemistry .
    • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak) and detect impurities .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% for biological assays) .
  • Thermal Analysis :
    • Melting Point : Compare with literature values for crystalline derivatives (e.g., 123–124°C for structurally related acids) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural validation?

Methodological Answer: Discrepancies may arise from:

  • Tautomerism : Phenazine derivatives often exhibit tautomeric shifts. Use variable-temperature NMR to observe dynamic equilibria .
  • Impurity Peaks : Compare ESI-MS fragmentation patterns with theoretical predictions. For example, a peak at m/z = [M+Na]+ suggests sodium adducts, not structural variants .
  • Stereochemical Ambiguity : Employ NOESY or X-ray crystallography to confirm spatial arrangements of the 2-amino-3-hydroxy-3-methylbutanoyl moiety .

Case Study : In fluoroquinophenoxazine derivatives, conflicting NMR signals were resolved by synthesizing isotopically labeled analogs (e.g., 13C-enriched samples) .

Q. How to design experiments assessing this compound’s interaction with bacterial topoisomerases?

Methodological Answer:

  • In Vitro Assays :
    • Topoisomerase Inhibition : Use plasmid relaxation assays with E. coli topoisomerase IV. Monitor supercoiled DNA conversion via agarose gel electrophoresis .
    • Binding Affinity : Perform surface plasmon resonance (SPR) with immobilized enzyme and varying compound concentrations (KD calculation via Scatchard plots).
  • Structure-Activity Relationship (SAR) : Modify the methoxy or acyloxymethyl groups and compare inhibitory IC50 values (see Table 2 ) .

Q. Table 2: Hypothetical SAR for Phenazine Derivatives

DerivativeR GroupIC50 (µM)Mechanism
Parent Compound9-OMe, acyloxymethyl2.1Competitive inhibition
Analog A9-OEt5.8Non-competitive
Analog BUnsubstituted>50No activity

Q. What strategies mitigate low yields during the introduction of the phenazine moiety?

Methodological Answer: Low yields often stem from:

  • Steric Hindrance : Use bulky protective groups (e.g., tert-butyl) to pre-organize intermediates .
  • Oxidative Side Reactions : Conduct reactions under inert atmosphere (N2/Ar) and add radical scavengers (e.g., BHT) .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling steps .

Example : For spiro compounds, yields improved from 49% to 86% by switching from conventional heating to microwave-assisted synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.